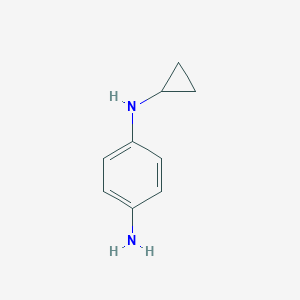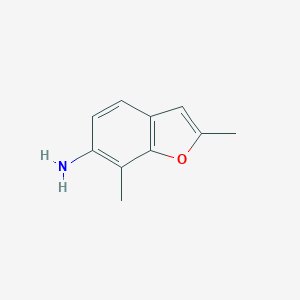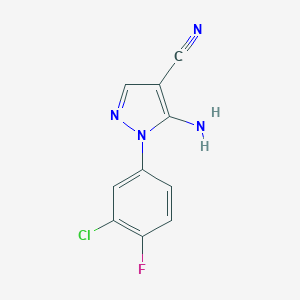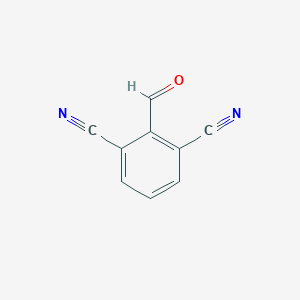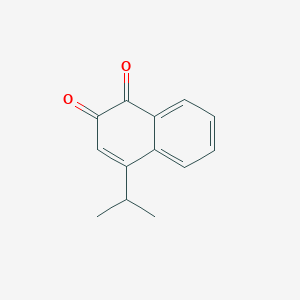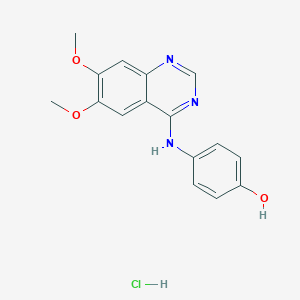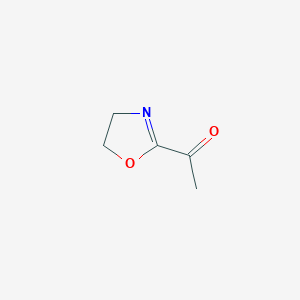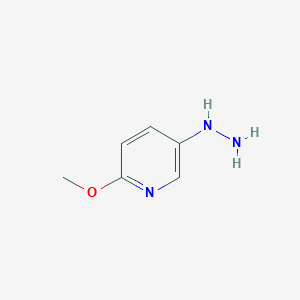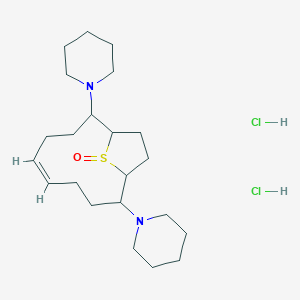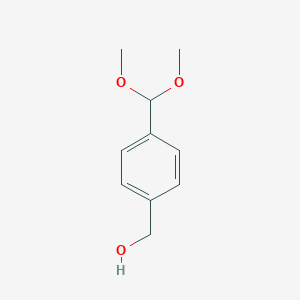
4-(二甲氧基甲基)苯甲醇
描述
Synthesis Analysis
The synthesis of compounds similar to 4-(Dimethoxymethyl)benzyl alcohol often involves intricate chemical processes. For instance, Wijtmans et al. (2004) describe the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities, through a low-temperature aryl bromide-to-alcohol conversion as a final step (Wijtmans et al., 2004). This method could potentially be adapted for the synthesis of 4-(Dimethoxymethyl)benzyl alcohol.
Molecular Structure Analysis
The structure of compounds related to 4-(Dimethoxymethyl)benzyl alcohol has been the subject of various studies. Aakeröy et al. (2005) analyzed the crystal structure of 4-(N,N-dimethylamino)benzoic acid, highlighting the importance of understanding the molecular arrangement for predicting reactivity and properties (Aakeröy et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving benzyl alcohol derivatives have been extensively studied. For example, Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, demonstrating the versatility of benzyl alcohols in synthetic chemistry (Crich et al., 2009). These studies can provide insights into the reactivity of 4-(Dimethoxymethyl)benzyl alcohol.
Physical Properties Analysis
The physical properties of benzyl alcohol derivatives are crucial for their practical application. Sun et al. (2009) discussed an efficient method for transforming benzyl alcohols, highlighting the importance of understanding their physical properties for effective chemical manipulation (Sun et al., 2009).
Chemical Properties Analysis
The chemical properties of benzyl alcohols, including 4-(Dimethoxymethyl)benzyl alcohol, are influenced by their functional groups. The work of Hikawa et al. (2012), which involved the synthesis of quinazolinones from benzyl alcohols, is an example of how the chemical properties of these compounds can be exploited in synthesis (Hikawa et al., 2012).
科学研究应用
纳米二氧化钛的表面和溶解性:一项研究探讨了使用苯甲醇和其他配体对二氧化钛纳米粒子的表面功能化。此过程影响纳米粒子的溶解性,使其可溶于水或有机溶剂 (Niederberger et al., 2004).
抗抑郁药的代谢:对抗抑郁药 Lu AA21004 代谢的研究表明,苯甲醇是一种代谢副产物,进一步氧化为苯甲酸。这项研究有助于了解该药物的药代动力学 (Hvenegaard et al., 2012).
氧化反应中的催化:一项研究调查了 4-二甲氨基吡啶 (DMAP) 在苯甲醇氧化中作为共催化剂的使用,揭示了其对反应速度和产物比的影响 (Koltunov et al., 2018).
木质素酸解中苯甲基阳离子中间体的形成速率:使用类似于 4-(二甲氧基甲基)苯甲醇的模型化合物对木质素的酸解的研究表明了苯甲基阳离子中间体的形成速率。这项研究有助于了解木质素分解过程 (Hirata & Yokoyama, 2021).
法医学中的鉴定和定量:研究开发了在人血清和死后血液中鉴定和定量苯甲醇的方法,这在法医毒理学中至关重要 (Dasgupta & Steinagel, 1997; Dasgupta & Humphrey, 1995).
在有机合成中用作保护基:研究引入了一种新的苯甲醚型醇保护基,展示了其在有机合成中的稳定性和相容性 (Crich et al., 2009).
醇的动力学和氧化反应:一项研究探讨了使用 4-(二甲氨基)吡啶氯铬酸盐氧化苯甲醇,提供了对此过程的反应性和动力学的见解 (Kim et al., 2013).
可见光下的光催化氧化:对苯甲醇衍生物(包括 4-甲氧基苯甲醇)的光催化氧化研究,重点介绍了在可见光照射下该过程的机理和效率 (Higashimoto et al., 2009).
苯甲醇的可再生生产:一项关于工程大肠杆菌从葡萄糖中生物合成苯甲醇的研究展示了一种生产该化合物的可持续方法 (Pugh et al., 2015).
安全和危害
未来方向
The future research directions for “4-(Dimethoxymethyl)benzyl alcohol” could involve exploring its potential applications in various fields. For instance, 4-(Hydroxymethyl)benzyl alcohol, a related compound, has been used in the synthesis of 5’-O-TBDPS-2’,3’-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine .
属性
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDMLYTJRQRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392068 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)benzyl alcohol | |
CAS RN |
183057-64-9 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
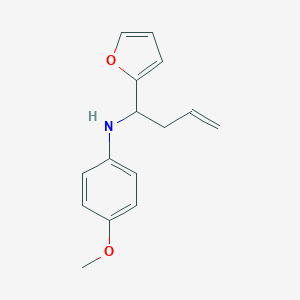
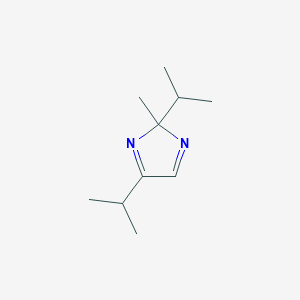
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
